molecular formula C10H18O B13295672 1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde

1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13295672
M. Wt: 154.25 g/mol
InChI Key: HLLZCKDVAPEFEA-UHFFFAOYSA-N
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Description

1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a cycloalkane derivative, characterized by a cyclopropane ring substituted with a 4-methylpentan-2-yl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst such as rhodium or copper, and a diazo compound as the carbenoid source. The resulting cyclopropane intermediate is then subjected to oxidation to introduce the aldehyde functional group.

Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction produces the primary alcohol.

Scientific Research Applications

1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving aldehydes and cyclopropane rings. It serves as a model substrate for investigating the mechanisms of these reactions.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its structural features may be exploited in the design of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. The cyclopropane ring can also participate in reactions, particularly those involving ring-opening or substitution.

Molecular targets and pathways involved in the compound’s action include enzymes that catalyze reactions with aldehydes and cyclopropane rings. These enzymes may facilitate the conversion of the compound into other biologically active molecules.

Comparison with Similar Compounds

1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives and aldehydes. Similar compounds include:

    Cyclopropanecarboxaldehyde: A simpler aldehyde with a cyclopropane ring, lacking the 4-methylpentan-2-yl group.

    Cyclopropylmethyl ketone: A ketone with a cyclopropane ring, differing in the presence of a ketone functional group instead of an aldehyde.

    4-Methylpentan-2-one: A ketone with a similar alkyl chain but lacking the cyclopropane ring.

The uniqueness of this compound lies in its combination of a cyclopropane ring and an aldehyde group, along with the specific substitution pattern provided by the 4-methylpentan-2-yl group

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-(4-methylpentan-2-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-8(2)6-9(3)10(7-11)4-5-10/h7-9H,4-6H2,1-3H3

InChI Key

HLLZCKDVAPEFEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C1(CC1)C=O

Origin of Product

United States

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